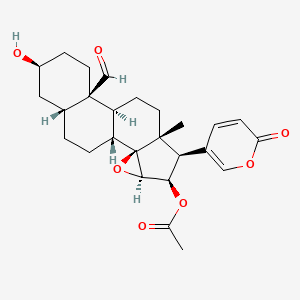

19-Oxocinobufagin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Mechanism of Action

Target of Action

19-Oxocinobufagin is a natural product from Bufo bufo gargarizans Cantor The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It is known to be a bufadienolide, a type of cardiotonic steroid that has a strong bioactivity . Bufadienolides are known to interact with the sodium-potassium ATPase pump, which plays a crucial role in maintaining the electrochemical gradient across cell membranes. This interaction can lead to changes in cell signaling and ion balance, affecting various cellular processes .

Biochemical Pathways

Given its classification as a bufadienolide, it may impact pathways related to ion transport, cell signaling, and cardiac function .

Result of Action

One study suggests that cinobufagin, a compound similar to this compound, may affect cancer cells by arresting the cell cycle and inhibiting three protein tyrosine/serine kinases (egfr, erbb2, and cdk2)

Biochemical Analysis

Biochemical Properties

As a bufadienolide, it is part of a class of bioactive compounds known for their diverse biological activities

Cellular Effects

Bufadienolides, the class of compounds to which 19-Oxocinobufagin belongs, are known to have various effects on cells, including potential antitumor effects

Molecular Mechanism

As a bufadienolide, it may share similar mechanisms with other members of this class of compounds, which are known to interact with various biomolecules

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 19-Oxocinobufagin involves multiple steps, starting from the extraction of bufadienolides from the toad’s glandular secretions. The process includes purification and chemical modification to obtain the desired compound. Specific reaction conditions, such as temperature, pH, and solvents, are crucial to ensure the stability and purity of the final product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction and purification processes. Advanced techniques like High-Performance Liquid Chromatography (HPLC) are employed to achieve high purity levels. The compound is then stabilized and stored under controlled conditions to maintain its efficacy .

Chemical Reactions Analysis

Types of Reactions: 19-Oxocinobufagin undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

Reduction: The compound can be reduced to form different bufadienolide derivatives.

Substitution: Various functional groups can be substituted on the steroid backbone, altering its chemical properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride are used.

Substitution: Reagents such as halogens and alkylating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted bufadienolide derivatives, each with distinct chemical and biological properties .

Scientific Research Applications

19-Oxocinobufagin has a wide range of applications in scientific research:

Chemistry: It is used as a reference compound in the study of bufadienolides and their chemical properties.

Biology: The compound is studied for its effects on cellular processes and its potential as a biochemical tool.

Industry: It is used in the development of agricultural products and pharmaceuticals.

Comparison with Similar Compounds

- Bufalin

- 19-Hydroxybufalin

- Telocinobufagin

- Hellebrigenol

- Gamabufotalin

- Arenobufagin

- Bufarenogin

- Pseudobufarenogin

- Bufotaline

- Resibufogenin

- Resibufagin

- Deacetylcinobufagin

- Cinobufagin

- Marinobufagenin

- Desacetylcinobufotalin

- Cinobufotalin

- Cinobufaginol

- 19-Oxocinobufotalin

- Arenobufagin 3-hemisuberate

- Proscillaridin A

Uniqueness: 19-Oxocinobufagin is unique due to its specific structural features and its potent biological activities. It has a distinct formyl group and hydroxyl group, which contribute to its unique chemical reactivity and biological effects. Compared to other bufadienolides, this compound exhibits a higher degree of selectivity and potency in its biological applications .

Properties

IUPAC Name |

[(1R,2S,4R,5R,6R,7R,10S,11R,14S,16R)-11-formyl-14-hydroxy-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32O7/c1-14(28)32-22-21(15-3-6-20(30)31-12-15)24(2)9-8-18-19(26(24)23(22)33-26)5-4-16-11-17(29)7-10-25(16,18)13-27/h3,6,12-13,16-19,21-23,29H,4-5,7-11H2,1-2H3/t16-,17+,18+,19-,21+,22-,23-,24-,25-,26-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRUGXBQKMCOIBP-CDIOGTMDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C2(CCC3C(C24C1O4)CCC5C3(CCC(C5)O)C=O)C)C6=COC(=O)C=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@@H]([C@]2(CC[C@H]3[C@H]([C@@]24[C@@H]1O4)CC[C@H]5[C@@]3(CC[C@@H](C5)O)C=O)C)C6=COC(=O)C=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2450012.png)

![N-(2-(diethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2450013.png)

![N-[2-(3,4-dimethylphenyl)-6-methyl-5-oxo-4-phenyl-2,5-dihydropyridazin-3-yl]thiophene-2-carboxamide](/img/structure/B2450016.png)

![2-amino-4-(4-methylphenyl)-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B2450017.png)

![N-(5-Chloro-2-methoxyphenyl)-4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane-1-carboxamide](/img/new.no-structure.jpg)

![4,5,6,7,8,9-hexahydro-1H-cycloocta[c]pyrazole-3-carboxylic acid](/img/structure/B2450034.png)